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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbonitrile for Researchers and Drug
Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic organic
compounds that have garnered substantial interest in the fields of chemistry, biology, and
materials science.[1] The rigid, planar structure of the 1,10-phenanthroline core, coupled with
the strong chelating ability of its two nitrogen atoms, makes it an exceptional ligand for a wide
range of metal ions.[1][2] This property has led to its extensive use in coordination chemistry,
catalysis, and the development of luminescent materials.[2]

In the realm of drug discovery and development, 1,10-phenanthroline derivatives have
emerged as promising scaffolds for new therapeutic agents. These compounds have
demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and
antiviral properties.[3] The biological activity is often attributed to their ability to interact with
biological macromolecules, such as DNA, or to inhibit the function of key enzymes.[1][4] The
introduction of various functional groups onto the phenanthroline backbone allows for the fine-
tuning of these biological activities. This guide focuses specifically on 1,10-Phenanthroline-2-
carbonitrile, providing a comprehensive overview of its chemical properties, synthesis, and
potential biological applications for researchers and professionals in drug development.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b170472?utm_src=pdf-interest
https://www.benchchem.com/product/b170472?utm_src=pdf-body
https://www.soc.chim.it/sites/default/files/ths/19/chapter_1.pdf
https://www.soc.chim.it/sites/default/files/ths/19/chapter_1.pdf
https://pubmed.ncbi.nlm.nih.gov/38747613/
https://pubmed.ncbi.nlm.nih.gov/38747613/
https://pubs.rsc.org/en/content/articlelanding/2012/tx/c2tx00010e
https://www.soc.chim.it/sites/default/files/ths/19/chapter_1.pdf
https://pubmed.ncbi.nlm.nih.gov/7262022/
https://www.benchchem.com/product/b170472?utm_src=pdf-body
https://www.benchchem.com/product/b170472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties of 1,10-Phenanthroline-
2-carbonitrile

1,10-Phenanthroline-2-carbonitrile is a solid organic compound.[5] The key quantitative and
gualitative data for this compound are summarized in the table below.

Property Value Reference(s)

Molecular Weight 205.21 g/mol [6][7]

Molecular Formula Ci3H7Ns3 [61[7]

CAS Number 1082-19-5 [516]1[7]
1,10-phenanthroline-2-

IUPAC Name o [6][8]
carbonitrile

Physical Form Solid [5]

Purity Typically 95-98% [5][6]
LSMQCFPLQFCYAW-

InChl Key [51618]

UHFFFAOYSA-N

Synthesis of 1,10-Phenanthroline-2-carbonitrile

While a specific, detailed protocol for the synthesis of 1,10-Phenanthroline-2-carbonitrile is
not readily available in the provided search results, a plausible synthetic route can be inferred
from general methods for the cyanation of aryl halides and the functionalization of the 1,10-
phenanthroline core. A common approach involves the cyanation of a halogenated 1,10-
phenanthroline precursor, such as 2-chloro- or 2-bromo-1,10-phenanthroline.

One potential method is a copper-catalyzed cyanation reaction. This type of reaction has been
shown to be effective for the cyanation of aryl halides using various cyanide sources.[8] The
use of a Cul/1,10-phenanthroline catalyst system with potassium hexacyanoferrate(ll) as the
cyanide source has been reported for the synthesis of aryl nitriles from aryl halides.[8] Another
approach could be a palladium-catalyzed cyanation, which has been developed for aryl
bromides using malononitrile as the cyanide source, mediated by copper.[7]
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Below is a diagram illustrating a generalized workflow for the synthesis of 1,10-
Phenanthroline-2-carbonitrile.
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A generalized workflow for the synthesis of 1,10-Phenanthroline-2-carbonitrile.

Biological Activity and Mechanism of Action

The biological activities of 1,10-phenanthroline derivatives are diverse and have been the
subject of extensive research. The parent compound, 1,10-phenanthroline, is known to be an
inhibitor of metallopeptidases.[9] This inhibitory action is due to its ability to chelate the metal
ions, such as zinc, that are essential for the catalytic activity of these enzymes.[9] Furthermore,
1,10-phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpnl11l.
[10]

Derivatives of 1,10-phenanthroline have shown significant potential as anti-cancer agents.[3]
Their cytotoxicity is often enhanced when they are part of a metal complex, for example, with
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copper or silver.[3][11] The mechanism of their anti-cancer activity is believed to be multi-
faceted, including the inhibition of key enzymes and interaction with DNA.[1] The planar
structure of the phenanthroline ring allows it to intercalate into the DNA double helix, which can
disrupt DNA replication and transcription, ultimately leading to cell death.[1]

The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline ring is
expected to modulate its electronic properties and steric profile, which could in turn influence its
biological activity. Further research is needed to fully elucidate the specific biological targets
and mechanism of action of 1,10-Phenanthroline-2-carbonitrile.

Below is a diagram illustrating the proposed mechanism of action for 1,10-phenanthroline
derivatives.
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Proposed mechanisms of action for 1,10-phenanthroline derivatives.

Experimental Protocols

To evaluate the potential of 1,10-Phenanthroline-2-carbonitrile as a drug candidate, a series
of in vitro experiments are necessary. A fundamental assay in cancer drug discovery is the
assessment of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-
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dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric
method for this purpose.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (ICso) of
1,10-Phenanthroline-2-carbonitrile.

1. Materials:
e Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
o Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
e Phosphate-buffered saline (PBS)
e Trypsin-EDTA
e 1,10-Phenanthroline-2-carbonitrile
o Dimethyl sulfoxide (DMSO)
e MTT solution (5 mg/mL in PBS)
o 96-well cell culture plates
e Multi-channel pipette
e Microplate reader
2. Procedure:
o Cell Seeding:
o Culture the selected cancer cells to about 80% confluency.

o Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding
density in complete medium.
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o Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
medium.

o Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO:2 to allow
the cells to attach.

e Compound Treatment:
o Prepare a stock solution of 1,10-Phenanthroline-2-carbonitrile in DMSO (e.g., 10 mM).

o Perform serial dilutions of the stock solution in complete medium to obtain a range of
desired concentrations. The final DMSO concentration in the wells should not exceed
0.5%.

o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of the compound. Include a vehicle control (medium with DMSO) and a
negative control (medium only).

o Incubate the plate for 24, 48, or 72 hours.
e MTT Assay:
o After the incubation period, add 10 pL of MTT solution to each well.

o Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow
MTT to purple formazan crystals.

o Carefully aspirate the medium from each well.
o Add 100 pL of DMSO to each well to dissolve the formazan crystals.
o Data Acquisition and Analysis:
o Measure the absorbance of each well at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.
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o Plot the percentage of cell viability against the compound concentration and determine the
ICso0 value using a suitable software.

Below is a diagram of the experimental workflow for the MTT assay.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[Culture Cancer Cells]

\ 4

(Seed Cells in 96-well Plate)

\ 4

Incubate 24h

Prepare Serial Dilutions of
1,10-Phenanthroline-2-carbonitrile

N

(Treat Cells with Compound)

A

Incubate 24/48/72h

A

Add MTT Solution
Incubate 4h

A
Aspirate Medium &
Add DMSO

Y
(Measure Absorbance at 570 nm)

<l

JEEN R

Y

Calculate Cell Viability
and Determine ICso

Click to download full resolution via product page

Experimental workflow for determining cytotoxicity using the MTT assay.
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Conclusion and Future Perspectives

1,10-Phenanthroline-2-carbonitrile is a derivative of a well-established pharmacophore with
significant potential in drug discovery. Its physicochemical properties are well-defined, and
plausible synthetic routes can be devised based on modern organic chemistry techniques. The
biological activity of the broader class of 1,10-phenanthroline derivatives suggests that the 2-
carbonitrile analog is a promising candidate for further investigation, particularly as an anti-
cancer agent.

Future research should focus on optimizing the synthesis of 1,10-Phenanthroline-2-
carbonitrile and conducting a comprehensive evaluation of its biological activities. This would
include screening against a panel of cancer cell lines, elucidating its specific molecular targets,
and investigating its mechanism of action in more detail. Furthermore, the synthesis of metal
complexes of 1,10-Phenanthroline-2-carbonitrile could lead to compounds with enhanced
potency and novel mechanisms of action. The insights gained from such studies will be
invaluable for the rational design of new and more effective therapeutic agents based on the
1,10-phenanthroline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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